Cas no 2138337-38-7 (4-[(Oxiran-2-yl)methyl]-1-(propan-2-yl)piperidin-4-ol)

4-[(Oxiran-2-yl)methyl]-1-(propan-2-yl)piperidin-4-ol is a specialized epoxide-functionalized piperidine derivative with a hydroxyl group at the 4-position. Its unique structure, combining an oxirane ring with a tertiary alcohol and an isopropyl-substituted nitrogen, makes it a versatile intermediate in organic synthesis and pharmaceutical applications. The epoxide moiety offers reactivity for ring-opening reactions, enabling the formation of diverse functionalized compounds. The hydroxyl group enhances solubility and provides a handle for further derivatization. This compound is particularly useful in the development of bioactive molecules, where its rigid piperidine scaffold and reactive sites facilitate the construction of complex heterocyclic systems. Its stability and well-defined reactivity profile make it a valuable tool for medicinal chemistry research.
4-[(Oxiran-2-yl)methyl]-1-(propan-2-yl)piperidin-4-ol structure
2138337-38-7 structure
Product Name:4-[(Oxiran-2-yl)methyl]-1-(propan-2-yl)piperidin-4-ol
CAS No:2138337-38-7
MF:C11H21NO2
MW:199.28994345665
CID:6294484
PubChem ID:165608284
Update Time:2025-10-25

4-[(Oxiran-2-yl)methyl]-1-(propan-2-yl)piperidin-4-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-624903
    • 2138337-38-7
    • 4-[(oxiran-2-yl)methyl]-1-(propan-2-yl)piperidin-4-ol
    • 4-[(Oxiran-2-yl)methyl]-1-(propan-2-yl)piperidin-4-ol
    • Inchi: 1S/C11H21NO2/c1-9(2)12-5-3-11(13,4-6-12)7-10-8-14-10/h9-10,13H,3-8H2,1-2H3
    • InChI Key: JETPXEOCNHHEPL-UHFFFAOYSA-N
    • SMILES: O1CC1CC1(CCN(C(C)C)CC1)O

Computed Properties

  • Exact Mass: 199.157228913g/mol
  • Monoisotopic Mass: 199.157228913g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 36Ų

4-[(Oxiran-2-yl)methyl]-1-(propan-2-yl)piperidin-4-ol Pricemore >>

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Additional information on 4-[(Oxiran-2-yl)methyl]-1-(propan-2-yl)piperidin-4-ol

Comprehensive Overview of 4-[(Oxiran-2-yl)methyl]-1-(propan-2-yl)piperidin-4-ol (CAS No. 2138337-38-7)

4-[(Oxiran-2-yl)methyl]-1-(propan-2-yl)piperidin-4-ol, identified by its CAS number 2138337-38-7, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound features a unique molecular structure combining a piperidine ring with an oxirane (epoxide) functional group, making it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, owing to its ability to modulate biological targets through its reactive epoxide moiety and tertiary alcohol functionality.

The compound’s IUPAC name reflects its structural complexity, highlighting the presence of a propan-2-yl (isopropyl) substituent and a hydroxyl group at the 4-position of the piperidine ring. Its molecular formula and weight are critical for analytical chemists, while its solubility and stability under various conditions are key considerations for industrial applications. Recent studies have explored its role in designing enzyme inhibitors and receptor modulators, aligning with the growing demand for small-molecule therapeutics in treating chronic diseases.

In the context of green chemistry, 2138337-38-7 has been evaluated for its synthetic efficiency and environmental impact. Innovations in catalytic epoxidation and stereoselective synthesis have improved its production scalability, addressing concerns about waste reduction and energy efficiency. These advancements resonate with the pharmaceutical industry’s shift toward sustainable manufacturing, a topic frequently searched by professionals in process chemistry and API development.

The compound’s mechanism of action is another area of intense research. Its oxirane ring can undergo nucleophilic ring-opening reactions, enabling covalent binding to biological macromolecules. This property is exploited in proteomics and chemical biology to study protein-ligand interactions, a trending topic in AI-driven drug design platforms. Computational tools like molecular docking and QSAR modeling are often used to predict its behavior, linking it to popular searches in cheminformatics and bioisosterism.

From a commercial perspective, 4-[(Oxiran-2-yl)methyl]-1-(propan-2-yl)piperidin-4-ol is listed in catalogs of fine chemical suppliers, with purity grades ranging from research-grade to GMP-standard. Its pricing and availability are influenced by factors like raw material sourcing and regulatory compliance, topics frequently queried by procurement specialists. Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for quality control, tying into discussions on analytical method validation.

Future directions for this compound include exploring its utility in bioconjugation and prodrug strategies, as well as its potential in neurological and metabolic disorder research. These align with rising interest in personalized medicine and targeted therapy, ensuring its relevance in evolving scientific discourse. By integrating structure-activity relationship (SAR) data, researchers aim to unlock new therapeutic avenues while adhering to intellectual property and patent landscapes.

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